BenchChemオンラインストアへようこそ!

4-(oxolan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol

Lipophilicity Permeability Drug-likeness

4-(Oxolan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol (CAS 923178-04-5) is a 1,2,4-triazole-3-thiol derivative featuring an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) substituent at N4 and a pyrrolidin-1-yl group at C5. It belongs to a well-established class of heterocyclic building blocks widely used in medicinal chemistry and agrochemical research.

Molecular Formula C11H18N4OS
Molecular Weight 254.35
CAS No. 923178-04-5
Cat. No. B3020336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(oxolan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol
CAS923178-04-5
Molecular FormulaC11H18N4OS
Molecular Weight254.35
Structural Identifiers
SMILESC1CCN(C1)C2=NNC(=S)N2CC3CCCO3
InChIInChI=1S/C11H18N4OS/c17-11-13-12-10(14-5-1-2-6-14)15(11)8-9-4-3-7-16-9/h9H,1-8H2,(H,13,17)
InChIKeyJPYFESUJLJJSOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Oxolan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol (CAS 923178-04-5): Heterocyclic Building Block with a Saturated Oxygen Heterocycle


4-(Oxolan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol (CAS 923178-04-5) is a 1,2,4-triazole-3-thiol derivative featuring an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) substituent at N4 and a pyrrolidin-1-yl group at C5 [1]. It belongs to a well-established class of heterocyclic building blocks widely used in medicinal chemistry and agrochemical research. With a molecular weight of 254.35 g/mol, a calculated logP of 1.5, and a topological polar surface area of 72.2 Ų, the compound occupies physicochemical space compliant with Lipinski's Rule of Five [2], making it a viable scaffold for hit-to-lead optimization programs. The compound is commercially available from multiple reputable vendors (Enamine, Santa Cruz Biotechnology, AKSci, Leyan) at purities ranging from 95% to 98% [3].

Why 4-(Oxolan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol Cannot Be Interchanged with Other N4-Substituted Triazole-3-thiols


The 4-position substituent on the 1,2,4-triazole-3-thiol core profoundly modulates lipophilicity, solubility, and target-binding interactions. Replacing the oxolan-2-ylmethyl group with a phenyl, furylmethyl, or cyclopropyl substituent alters logP by >1 log unit and changes hydrogen-bond acceptor/donor counts, which directly impacts cellular permeability and metabolic stability [1]. Although the core pyrrolidine-triazole-thiol pharmacophore is conserved across in-class compounds, minor structural variations yield distinct in vitro activity profiles against cancer cell lines and fungal targets, with IC50 values differing by orders of magnitude depending on the N4 substitution pattern . Therefore, substituting 4-(oxolan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol with a close analog risks failure in biological assays, invalidates SAR interpretation, and introduces procurement irreproducibility in research programs.

Quantitative Differentiation Evidence: 4-(Oxolan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol vs. Closest Analogs


Physicochemical Differentiation: Oxolane vs. Furan N4-Substituent Impact on logP and PSA

The target compound (N4-oxolan-2-ylmethyl) exhibits significantly lower lipophilicity (XLogP3 = 0.9) compared to its closest furan analog 4-(furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol (XLogP3 = 1.8, CID 16227459) [1]. The oxolane (tetrahydrofuran) ring provides an additional hydrogen-bond acceptor (ether oxygen) without introducing π-unsaturation, resulting in a ΔlogP of -0.9 units and a higher topological polar surface area (72.2 vs. 63.0 Ų) [2]. This physicochemical distinction predicts superior aqueous solubility and reduced plasma protein binding for the oxolane analog, favoring applications where lower lipophilicity is desired.

Lipophilicity Permeability Drug-likeness

Molecular Weight and Rotatable Bond Differentiation: Oxolane vs. Cyclopropyl N4-Substituent

Compared to 4-cyclopropyl-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol (CAS 923215-66-1), the target compound incorporates a bulkier, more flexible N4 substituent. The molecular weight increases from 210.3 to 254.35 g/mol (ΔMW = +44.05), and the rotatable bond count increases from 1 to 3 . The oxolan-2-ylmethyl group introduces an additional hydrogen bond acceptor (ether oxygen), raising the HBA count from 2 to 3 [1]. These differences translate to distinct binding modes and conformational entropies in target engagement.

Molecular complexity Fragment-based screening Ligand efficiency

Pyrrolidine vs. Morpholine at C5: Impact on Hydrogen Bonding and logD

Replacement of the C5 pyrrolidine group with morpholine, as in 5-(morpholin-4-yl)-4-(oxolan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol (MW = 270.35 g/mol), increases the topological polar surface area from 72.2 to approximately 81.5 Ų and adds a hydrogen bond acceptor (ΔHBA = +1) [1]. This structural change reduces passive membrane permeability and shifts the CNS MPO desirability score, making the pyrrolidine-containing target compound more suitable for programs requiring blood-brain barrier penetration, while the morpholine analog is preferable for peripheral target engagement [2].

Polar surface area CNS penetration Solubility

Commercially Reported Biological Activity: COX Inhibition and Antimicrobial Potential

Preliminary vendor-reported in vitro data indicate that 4-(oxolan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol achieves a 50% reduction in COX activity in vitro relative to control . In antimicrobial screening, the compound disrupts metabolic pathways in bacterial and fungal strains . Direct comparative quantitative data against specific analogs are not publicly available in peer-reviewed literature; thus, this evidence is limited to supporting compound class validation .

COX inhibition Anti-inflammatory Antimicrobial

Commercial Availability and Price Differentiation: Enamine vs. Santa Cruz Sourcing

The compound is available through Enamine (purity 95%, catalog EN300-26019) at approximately $66/0.1g, and through Santa Cruz Biotechnology (purity ≥95%, catalog sc-352856) at $188/250mg, equating to approximately $75/100mg [1]. The furan analog (CAS 923210-33-7) is priced at $66/0.1g through Enamine, indicating comparable cost for a different chemotype [2]. Pricing differentials among vendors and analogs allow procurement optimization based on required purity, scale, and geographic logistics.

Procurement Cost-effectiveness Reproducibility

Optimal Research and Industrial Application Scenarios for 4-(Oxolan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol


Medicinal Chemistry Hit-to-Lead Programs Requiring Lower Lipophilicity Scaffolds

The computed XLogP3 of 0.9 positions this compound as a lower-lipophilicity alternative to furan-containing analogs (XLogP3 ~1.8), making it suitable for hit series where reducing logD is critical for solubility and metabolic stability [1]. Lead optimization teams targeting oral bioavailability or low plasma protein binding should prioritize this oxolane-substituted analog over more lipophilic N4-aryl or N4-heteroaryl triazole-3-thiols.

Fragment-Based Drug Discovery and Scaffold Hopping

With a molecular weight of 254.35 g/mol and three rotatable bonds, this compound occupies a strategic position between minimal fragment (cyclopropyl analog, MW 210) and larger lead-like molecules, enabling efficient fragment growing or merging strategies [1]. The oxolane ring's additional hydrogen bond acceptor versus cyclopropyl provides an extra anchoring point for protein-ligand interactions.

CNS Drug Discovery Programs Requiring Balanced Permeability

Compared to the morpholine analog (TPSA ~81.5 Ų, HBA = 4), the pyrrolidine-containing target compound exhibits a lower TPSA (72.2 Ų) and fewer hydrogen bond acceptors (HBA = 3), aligning more closely with CNS drug-likeness parameters [1]. This compound is a rational choice for neuroscience-focused screens where passive blood-brain barrier penetration is required.

Chemical Biology Probe Development for COX/Inflammatory Pathway Studies

Vendor-reported in vitro COX inhibition data (50% reduction vs. control) support the use of this compound as a starting point for developing chemical probes targeting the cyclooxygenase pathway [1]. The thiol group provides a reactive handle for covalent inhibitor design or bioconjugation strategies, distinguishing it from non-thiol triazole analogs.

Quote Request

Request a Quote for 4-(oxolan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.